Glycol monostearate

Description

Properties

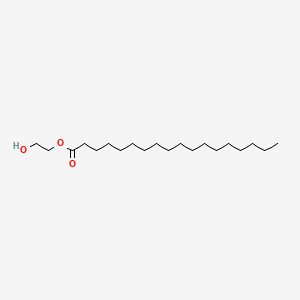

IUPAC Name |

2-hydroxyethyl octadecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)23-19-18-21/h21H,2-19H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFVNOJDQRGSOEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9004-99-3 |

Source

|

| Record name | Polyethylene glycol monostearate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9004-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5026881 |

Source

|

| Record name | 2-Hydroxyethyl octadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Pellets or Large Crystals, Liquid, Light tan solid; [Hawley] |

Source

|

| Record name | Octadecanoic acid, 2-hydroxyethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Polyethylene glycol stearate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6755 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

MYRJ 45: 500 °F OC |

Source

|

| Record name | POLYETHYLENE GLYCOL STEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1927 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

POLYETHYLENE GLYCOL ESTERS AND ETHERS INCR THE WATER SOLUBILITY OF TYROTHRICIN., SOL IN CARBON TETRACHLORIDE, PETROLEUM BENZIN, CHLOROFORM, ETHER; SLIGHTLY SOL IN ALCOHOL; INSOL IN WATER /POLYETHYLENE GLYCOL 400 MONOSTEARATE USP XVI/, GENERALLY SOL OR DISPERSIBLE IN WATER, SOL IN TOLUENE, ACETONE, ETHER AND ETHANOL |

Source

|

| Record name | POLYETHYLENE GLYCOL STEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1927 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CREAM-COLORED SOFT, WAXY OR PASTY SOLID @ 25 °C | |

CAS No. |

111-60-4, 86418-55-5, 9004-99-3 |

Source

|

| Record name | Glycol monostearate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene glycol monostearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylene glycol monostearate SE | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086418555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cremophor A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31811 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octadecanoic acid, 2-hydroxyethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxyethyl octadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxyethyl stearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.534 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tegin G | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(1-oxooctadecyl)-ω-hydroxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.146 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCOL STEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0324G66D0E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | POLYETHYLENE GLYCOL STEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1927 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Polyoxyethylene 40 monostearate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032477 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

MP: 30-34 °C /POLYETHYLENE GLYCOL 400 MONOSTEARATE USP XVI/, 60.00 to 61.00 °C. @ 760.00 mm Hg |

Source

|

| Record name | POLYETHYLENE GLYCOL STEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1927 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Polyoxyethylene 40 monostearate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032477 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Glycol monostearate synthesis methods for research labs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Glycol monostearate and its related monoesters are non-ionic surfactants widely utilized as emulsifiers, stabilizers, and solubilizing agents in the pharmaceutical, cosmetic, and food industries. Their synthesis in a research laboratory setting can be achieved through several methods, each offering distinct advantages in terms of yield, purity, and reaction conditions. This guide provides a comprehensive overview of the primary synthesis routes: direct esterification, transesterification, and enzymatic synthesis, complete with comparative data, detailed experimental protocols, and process visualizations to aid researchers in selecting and implementing the most suitable method for their specific applications.

Core Synthesis Methodologies

The laboratory synthesis of glycol monostearate primarily revolves around the formation of an ester bond between a glycol (such as ethylene (B1197577) glycol or glycerol) and stearic acid or its derivatives. The three main approaches are:

-

Direct Esterification: This is a classic and straightforward method involving the direct reaction of a glycol with stearic acid, typically in the presence of an acid catalyst to accelerate the reaction. Water is produced as a byproduct and is usually removed to drive the equilibrium towards the formation of the ester.

-

Transesterification: In this process, an existing ester (like a triglyceride or methyl stearate) reacts with a glycol in the presence of a catalyst to exchange the alcohol group, forming glycol monostearate and a different alcohol as a byproduct. This method is particularly useful when starting from oils and fats.

-

Enzymatic Synthesis: This approach utilizes lipases as biocatalysts to mediate the esterification reaction. It is often conducted under milder conditions, offering high selectivity and producing a purer product with fewer byproducts.

Comparative Analysis of Synthesis Methods

The choice of synthesis method depends on factors such as desired yield and purity, available starting materials, and equipment. The following tables summarize quantitative data from various reported laboratory-scale syntheses of glycol monostearate and its analogue, glycerol (B35011) monostearate, to facilitate a comparative evaluation.

| Method | Reactants | Catalyst | Temperature (°C) | Time (h) | Yield/Conversion | Selectivity | Reference |

| Direct Esterification | Glycerol, Stearic Acid | H3PW12O40/MCM-41 | 160 | 6 | 98% (Conversion) | 91% (GMS) | [1][2] |

| Microwave-Assisted Direct Esterification | Glycerol, Stearic Acid | HCl | 160 | 1.33 | 88.35% (Yield) | - | [3] |

| Direct Esterification | Ethylene Glycol, Stearic Acid | p-aminobenzenesulfonic acid | Microwave (800W) | 0.27 | - | - | [4] |

| Direct Esterification | Diethylene Glycol, Stearic Acid | p-toluenesulfonic acid | 180-220 | - | High | - | [5] |

| Transesterification | Methyl Stearate, Glycerol | K2CO3/γ-Al2O3 | 165 | 5 | 82.21% (Yield) | - | [6] |

| Transesterification | Hydrogenated Oil, Glycerol | Sodium Stearate | 220-260 | - | - | - | [7] |

| Enzymatic Synthesis | Ethylene Glycol, Stearic Acid | Immobilized Lipase (B570770) | 75 | 6 | ~100% (Conversion) | High | [8] |

| Enzymatic Synthesis | Ethylene Glycol, Stearic Acid | Immobilized Lipase | - | - | up to 99% (Conversion) | High | [9][10] |

Table 1: Comparative Data for Glycol Monostearate Synthesis Methods

Experimental Protocols

This section provides detailed methodologies for the key synthesis routes.

Protocol 1: Direct Esterification of Diethylene Glycol with Stearic Acid[5]

Materials:

-

Stearic Acid

-

Diethylene Glycol (e.g., 1:5 molar ratio of acid to glycol)

-

Acid Catalyst (e.g., p-toluenesulfonic acid, 0.5-1% by weight of reactants)

-

Inert Gas (e.g., Nitrogen or Argon)

-

Sodium Bicarbonate Solution (for neutralization)

-

Anhydrous Sodium Sulfate (for drying)

-

Organic Solvent (e.g., Toluene, optional for azeotropic removal of water)

Equipment:

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Dean-Stark trap with condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reactant Charging: In the three-neck round-bottom flask, charge the stearic acid and diethylene glycol.

-

Catalyst Addition: Add the acid catalyst to the reaction mixture.

-

Inert Atmosphere: Purge the flask with an inert gas to prevent oxidation.

-

Heating and Reaction: Heat the mixture to 180-220°C with continuous stirring. The water formed during the reaction will be collected in the Dean-Stark trap.

-

Monitoring: Monitor the reaction progress by measuring the acid value of the mixture at regular intervals.

-

Neutralization: Once the reaction is complete (indicated by a stable, low acid value), cool the mixture and neutralize the catalyst with a sodium bicarbonate solution.

-

Purification:

-

Wash the crude product with water to remove residual catalyst and unreacted glycol.

-

If a solvent was used, separate the organic layer and dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

For higher purity, the product can be further purified by column chromatography or vacuum distillation.

-

Protocol 2: Transesterification of Methyl Stearate with Glycerol[6]

Materials:

-

Methyl Stearate

-

Glycerol (e.g., 6:1 molar ratio of glycerol to methyl stearate)

-

K2CO3/γ-Al2O3 catalyst (2 wt. % of reactants)

-

N,N-dimethyl formamide (B127407) (DMF) as a solvent

Equipment:

-

Reaction vessel with a stirrer and condenser

-

Heating system

Procedure:

-

Reactant and Catalyst Charging: Charge the reaction vessel with methyl stearate, glycerol, the K2CO3/γ-Al2O3 catalyst, and DMF.

-

Heating and Reaction: Heat the reaction mixture to 165°C with stirring for 5 hours.

-

Product Isolation: After the reaction, the catalyst can be removed by filtration. The excess glycerol and DMF can be removed by vacuum distillation to yield the crude glycerol monostearate.

-

Purification: Further purification can be achieved through crystallization or column chromatography.

Protocol 3: Enzymatic Synthesis of Ethylene Glycol Monostearate[8]

Materials:

-

Stearic Acid

-

Ethylene Glycol (e.g., 1:1 molar ratio)

-

Immobilized Lipase (e.g., 2 wt. % of reactants)

Equipment:

-

Reaction vessel with temperature and agitation control

Procedure:

-

Reactant and Enzyme Charging: Add stearic acid, ethylene glycol, and the immobilized lipase to the reaction vessel. This process is typically solvent-free.

-

Reaction: Maintain the reaction at a controlled temperature (e.g., 75°C) with agitation for a specified time (e.g., 6 hours).

-

Enzyme Recovery: After the reaction, the immobilized enzyme can be recovered by filtration for reuse.

-

Product Isolation: The resulting product is of high purity, and often, extensive purification steps are not required. Unreacted starting materials can be removed by vacuum.

Visualization of Synthesis Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the chemical pathways and experimental workflows described.

Caption: Direct Esterification Reaction Pathway.

Caption: Transesterification Reaction Pathway.

Caption: General Experimental Workflow for Synthesis.

Analytical Methods for Characterization

To ensure the quality and purity of the synthesized glycol monostearate, various analytical techniques can be employed:

-

Acid Value Titration: This method is used to quantify the amount of unreacted stearic acid, thereby monitoring the progress of the esterification reaction.[5]

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is a valuable tool for tracking the formation of the ester bond (C=O stretch) and the disappearance of the carboxylic acid O-H band.[5]

-

Gas Chromatography (GC): GC is a preferred method for determining the purity of the final product and quantifying the amounts of monoester, diester, and unreacted starting materials.[11][12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the chemical structure of the synthesized glycol monostearate.

By carefully selecting the synthesis method and controlling the reaction parameters, researchers can effectively produce glycol monostearate with the desired purity and yield for their specific research and development needs. The protocols and comparative data provided in this guide serve as a valuable resource for achieving successful and reproducible synthesis in a laboratory setting.

References

- 1. researchgate.net [researchgate.net]

- 2. asianpubs.org [asianpubs.org]

- 3. pubs.aip.org [pubs.aip.org]

- 4. Page loading... [wap.guidechem.com]

- 5. benchchem.com [benchchem.com]

- 6. asianpubs.org [asianpubs.org]

- 7. CN105418414A - Production method for glycerol monostearate and glycerol distearate - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Collection - Solvent-Free Production of Ethylene Glycol Monostearate through Enzymatic Esterification - Industrial & Engineering Chemistry Research - Figshare [acs.figshare.com]

- 10. researchgate.net [researchgate.net]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

- 12. CN106483231A - The assay method of total monoesters and free propylene glycol content in a kind of methyl glycol fatty acid ester - Google Patents [patents.google.com]

An In-depth Technical Guide to Glycol Monostearate: Chemical Properties and Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure elucidation, and synthesis of glycol monostearate. The information is intended to support researchers, scientists, and professionals in drug development in understanding and utilizing this versatile excipient.

Chemical Properties of Glycol Monostearate

Glycol monostearate, also known as ethylene (B1197577) glycol monostearate (EGMS), is the ester of ethylene glycol and stearic acid.[1] It is a nonionic surfactant widely used in cosmetics, personal care products, and pharmaceutical formulations as an emulsifier, opacifier, and pearlescing agent.[2][3]

Table 1: Chemical and Physical Properties of Glycol Monostearate

| Property | Value | Source(s) |

| IUPAC Name | 2-hydroxyethyl octadecanoate | [4] |

| Synonyms | Ethylene glycol monostearate, Glycol stearate (B1226849) | [4] |

| CAS Number | 111-60-4 | [3] |

| Chemical Formula | C₂₀H₄₀O₃ | [4] |

| Molecular Weight | 328.53 g/mol | [5] |

| Appearance | White to pale yellow waxy solid, flakes, or beads | [3][] |

| Melting Point | 55-60 °C | [3] |

| Boiling Point | > 400 °C (decomposes) | [5] |

| Solubility | Insoluble in water; soluble in alcohols, chloroform, and hot oils. | [] |

| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents. Can undergo hydrolysis. | [3] |

1.1. Stability and Degradation

Glycol monostearate is generally stable under recommended storage conditions, which include keeping it in a tightly sealed container in a cool, dry place.[3] However, as an ester, it is susceptible to degradation through hydrolysis and oxidation.

-

Hydrolysis: In the presence of strong acids, strong bases, or enzymes (esterases), glycol monostearate can be hydrolyzed back to its constituent molecules: ethylene glycol and stearic acid. This degradation pathway is a key consideration in formulation stability, especially in aqueous environments outside of a neutral pH range.

-

Oxidation: The long alkyl chain of the stearate moiety can be susceptible to oxidation, particularly at elevated temperatures or in the presence of oxidizing agents. This can lead to the formation of various oxidation byproducts, potentially affecting the purity and performance of the material. Forced degradation studies are often employed to investigate these degradation pathways and identify potential degradants.[7][8]

Structure Elucidation

The chemical structure of glycol monostearate can be unequivocally confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of glycol monostearate by providing detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum of glycol monostearate is expected to show characteristic signals corresponding to the different types of protons in the molecule.

-

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of glycol monostearate in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

-

Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.

-

-

Expected ¹H NMR Signals (in CDCl₃):

-

~4.2 ppm (triplet): Protons of the methylene (B1212753) group adjacent to the ester oxygen (-COO-CH₂-).

-

~3.8 ppm (triplet): Protons of the methylene group adjacent to the hydroxyl group (-CH₂-OH).

-

~2.3 ppm (triplet): Protons of the methylene group alpha to the carbonyl group (-CH₂-COO-).

-

~1.6 ppm (multiplet): Protons of the methylene group beta to the carbonyl group.

-

~1.2-1.4 ppm (broad multiplet): Protons of the long methylene chain of the stearate moiety.

-

~0.9 ppm (triplet): Protons of the terminal methyl group of the stearate moiety.[1]

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule.

-

Experimental Protocol:

-

Sample Preparation: Prepare a more concentrated solution (20-50 mg in 0.7 mL of deuterated solvent) than for ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 5-10 seconds) may be necessary for quantitative analysis, especially for quaternary carbons.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

-

-

Expected ¹³C NMR Signals (in CDCl₃):

-

~174 ppm: Carbonyl carbon of the ester group (C=O).

-

~66 ppm: Carbon of the methylene group adjacent to the ester oxygen (-COO-CH₂-).

-

~61 ppm: Carbon of the methylene group adjacent to the hydroxyl group (-CH₂-OH).

-

~34 ppm: Carbon of the methylene group alpha to the carbonyl group (-CH₂-COO-).

-

~22-32 ppm: Carbons of the long methylene chain of the stearate moiety.

-

2.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of glycol monostearate and to study its fragmentation pattern, which can further confirm its structure.

-

Experimental Protocol:

-

Sample Introduction: Introduce a dilute solution of glycol monostearate into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition: Acquire the mass spectrum in a positive ion mode. For ESI, protonated molecules [M+H]⁺ or sodiated molecules [M+Na]⁺ are typically observed.

-

Fragmentation Analysis (MS/MS): If further structural confirmation is needed, perform tandem mass spectrometry (MS/MS) on the parent ion to generate a characteristic fragmentation pattern.

-

-

Expected Mass Spectrum:

-

The molecular ion peak corresponding to the molecular weight of glycol monostearate (328.53 g/mol ) should be observed.

-

Common fragmentation patterns for esters include cleavage at the ester linkage, leading to fragments corresponding to the fatty acid and the glycol moieties.[10]

-

2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in glycol monostearate.

-

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) from a melt or a solution, or as a dispersion in a KBr pellet.

-

Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.

-

Spectral Analysis: Identify the characteristic absorption bands for the functional groups present.

-

-

Expected FTIR Absorption Bands:

-

~3400 cm⁻¹ (broad): O-H stretching vibration of the hydroxyl group.

-

~2920 and 2850 cm⁻¹ (strong): C-H stretching vibrations of the methylene groups in the alkyl chain.

-

~1740 cm⁻¹ (strong): C=O stretching vibration of the ester group.

-

~1170 cm⁻¹ (strong): C-O stretching vibration of the ester group.[1][11]

-

Experimental Protocols

3.1. Synthesis of Glycol Monostearate via Fischer Esterification

Glycol monostearate is typically synthesized by the direct esterification of stearic acid with ethylene glycol.[12]

-

Materials:

-

Stearic Acid

-

Ethylene Glycol

-

Acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid)

-

Toluene (B28343) (as an azeotropic solvent to remove water)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous sodium sulfate (B86663) (for drying)

-

-

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine stearic acid and a slight molar excess of ethylene glycol.

-

Add a catalytic amount of p-toluenesulfonic acid and a suitable volume of toluene.

-

Heat the reaction mixture to reflux. The water formed during the esterification will be removed azeotropically with toluene and collected in the Dean-Stark trap.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or by measuring the acid value of the reaction mixture.

-

Once the reaction is complete (disappearance of stearic acid), cool the mixture to room temperature.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude glycol monostearate.

-

The product can be further purified by recrystallization or column chromatography if necessary.

-

Mandatory Visualizations

Caption: Workflow for the synthesis of glycol monostearate.

Caption: Emulsifying action of glycol monostearate at an oil-water interface.

Note: The image source in the DOT script for the emulsification mechanism is a placeholder and would need to be replaced with an actual image URL for rendering.

References

- 1. minio.scielo.br [minio.scielo.br]

- 2. ETHYLENE GLYCOL MONOSTEARATE | 111-60-4 [chemicalbook.com]

- 3. Ethylene Glycol Monostearate (EGMS) Or Glycol Stearate CAS 111-60-4 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 4. Glycol monostearate | C20H40O3 | CID 24762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. orderchem.com [orderchem.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biopharminternational.com [biopharminternational.com]

- 9. spectrabase.com [spectrabase.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. spectrabase.com [spectrabase.com]

- 12. CN102311338A - Method for high-efficiency synthesis of ethylene glycol mono stearate - Google Patents [patents.google.com]

Glycol monostearate solubility in different organic solvents

An In-depth Technical Guide on the Solubility of Glycol Monostearate in Organic Solvents

Introduction

Glycol monostearate is a widely utilized excipient in the pharmaceutical, cosmetic, and food industries, valued for its properties as an emulsifier, stabilizer, thickener, and lubricant.[1][2][3] The term "glycol monostearate" can be ambiguous, as it may refer to the monoester of stearic acid with different glycols. This guide will focus on the most common variants relevant to researchers and drug development professionals: Ethylene Glycol Monostearate (EGMS), Glyceryl Monostearate (GMS, or Monostearin), and Propylene (B89431) Glycol Monostearate (PGMS).

Understanding the solubility of these compounds in various organic solvents is critical for formulation development, particularly for creating stable emulsions, creams, ointments, and advanced drug delivery systems like solid lipid nanoparticles (SLNs).[2][4] Solubility dictates solvent selection for synthesis, purification, and the preparation of dosage forms, directly impacting the bioavailability, stability, and efficacy of the final product. This technical guide provides a comprehensive overview of the solubility profiles of EGMS, GMS, and PGMS in common organic solvents, details relevant experimental protocols, and illustrates key logical and experimental workflows.

Logical Relationship of Glycol Monostearates

The different forms of glycol monostearate are all esters formed from stearic acid and a specific glycol (an alcohol with two or more hydroxyl groups). Their structural differences, particularly in the hydrophilic head group, lead to variations in their physicochemical properties, including solubility.

Caption: Logical diagram of the formation of common glycol monostearates.

Solubility Profiles

The solubility of glycol monostearates is governed by their amphiphilic nature, possessing a long, hydrophobic fatty acid chain and a polar, hydrophilic glycol head. Generally, they exhibit poor solubility in water but are soluble in many organic solvents, especially when heated.

Ethylene Glycol Monostearate (EGMS)

EGMS is primarily used as a pearlizing and opacifying agent in cosmetics and personal care products like shampoos and lotions.[5]

| Solvent | Solubility Description | Conditions / Remarks |

| Alcohols | ||

| Methanol | Soluble[6] / Slightly Soluble[7][8][9] | Heating is often required[7][8][9] |

| Ethanol | Soluble[6][10][11][12] | |

| Isopropanol | Soluble[6] | |

| Chlorinated Solvents | ||

| Chloroform | Soluble[6][12] / Slightly Soluble[7][8][9] | |

| Carbon Tetrachloride | Soluble[12] | For Polyethylene Glycol 400 Monostearate[12] |

| Ketones | ||

| Acetone | Soluble[6][7][10][11][12] | |

| Ethers | ||

| Diethyl Ether | Soluble[6][7][10][11][12] | |

| Aromatic Hydrocarbons | ||

| Toluene | Soluble[6][7][10][11][12] | |

| Aliphatic Hydrocarbons | ||

| Petroleum Benzin | Soluble[12] | For Polyethylene Glycol 400 Monostearate[12] |

| Oils | ||

| Mineral Oil | Soluble[6] | |

| Soybean Oil | Soluble[6] | |

| Water | Insoluble[6][13] | May be dispersible[7][10][11] |

Glyceryl Monostearate (GMS)

GMS is a highly versatile emulsifier used extensively in the food, pharmaceutical, and cosmetic industries.[1] It is known to exist in different polymorphic forms (α and β), which can influence its properties; the α form is more dispersible, while the more stable β-form is suitable for wax matrices.[4]

| Solvent | Solubility Description | Conditions / Remarks |

| Alcohols | ||

| Ethanol | Very Soluble[14] / Soluble[1][15][16][17] / Slightly Soluble[18][19] | Generally requires heating to 50-60°C[14][15][17] |

| Chlorinated Solvents | ||

| Chloroform | Soluble[1][14][19][20] | |

| Ketones | ||

| Acetone | Soluble[18][19][20] | Requires heating[18][19][20] |

| Ethers | ||

| Diethyl Ether | Sparingly Soluble[14] / Soluble[15][19][20] | |

| Aromatic Hydrocarbons | ||

| Benzene | Soluble[15][18] | |

| Toluene | Soluble | A solution in Hexane/Toluene is commercially available[21] |

| Aliphatic Hydrocarbons | ||

| Hexane | Soluble | A solution in Hexane/Toluene is commercially available[21] |

| Aliphatic Solvents | Insoluble[18][19] | |

| Oils | ||

| Mineral & Fixed Oils | Soluble[18][19][20] | Requires heating[18][19][20] |

| Water | Practically Insoluble[1][14][15][17] | Can be dispersed in hot water with agitation[18][19] |

Propylene Glycol Monostearate (PGMS)

PGMS is another non-ionic emulsifier used in food and cosmetics, particularly valued for its role in aeration and foam stabilization in cake batters and whipped toppings.[22]

| Solvent | Solubility Description | Conditions / Remarks |

| Alcohols | Soluble[23] | |

| Esters | ||

| Ethyl Acetate | Soluble[23] | |

| Isopropyl Myristate | Soluble | |

| Chlorinated Solvents | ||

| Chloroform | Soluble[23] | |

| Other Chlorinated Hydrocarbons | Soluble | |

| Ketones | ||

| Acetone | Soluble[22] | |

| Ethers | ||

| Diethyl Ether | Soluble | |

| Aromatic Hydrocarbons | ||

| Benzene | Soluble | |

| Toluene | Soluble[24] | |

| Oils | ||

| Mineral & Fixed Oils | Soluble | |

| Hot Cottonseed & Peanut Oil | Soluble | |

| Water | Insoluble[23] | Can be dispersed in hot water[23] |

Experimental Protocols for Solubility Determination

While the tables above provide qualitative data, quantitative determination is often necessary for formulation design. The isothermal shake-flask method is a standard protocol for determining equilibrium solubility.

General Protocol: Isothermal Shake-Flask Method

This method involves saturating a solvent with the solute (glycol monostearate) at a constant temperature and then measuring the concentration of the dissolved solute in the solution.

Caption: A generalized workflow for determining the solubility of a compound.

Detailed Steps:

-

Preparation: An excess amount of glycol monostearate is added to a vial containing a precise volume of the chosen organic solvent. Adding excess solid ensures that the solution reaches saturation. The vial must be securely sealed to prevent solvent evaporation.

-

Equilibration: The vial is placed in a thermostatically controlled shaker or water bath. It is agitated for a prolonged period (typically 24 to 72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid. The temperature must be rigorously controlled.

-

Phase Separation: After equilibration, the sample is left undisturbed to allow the excess solid to sediment. To ensure complete removal of undissolved particles, the sample can be centrifuged or filtered through a syringe filter (e.g., 0.45 µm PTFE for organic solvents). This step is critical to avoid overestimation of solubility.

-

Quantification and Analysis:

-

A known volume of the clear, saturated supernatant is carefully withdrawn.

-

This aliquot is then diluted with a suitable solvent for analysis.

-

The concentration of the glycol monostearate is determined using an appropriate analytical method:

-

Gravimetric Analysis: A known volume of the supernatant is transferred to a pre-weighed dish. The solvent is evaporated under controlled conditions (e.g., in a vacuum oven), and the dish is reweighed. The mass of the residue corresponds to the amount of dissolved solute. This method is simple but requires a non-volatile solute.

-

Gas Chromatography (GC): GC is effective for quantifying the amount of glycol monostearate in the solvent, especially after derivatization to increase volatility if necessary. It is a powerful technique for separating the monoester from potential di- or tri-ester impurities.[25]

-

High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., ELSD or RI) can also be used for accurate quantification.

-

Titration: For acidic impurities or to monitor esterification reactions, acid value titration can be employed.[25] This involves titrating the sample with a standardized base (e.g., KOH) to determine the amount of unreacted stearic acid.

-

-

Conclusion

Ethylene glycol monostearate, glyceryl monostearate, and propylene glycol monostearate are functionally critical but structurally distinct compounds. Their solubility is highly dependent on the solvent's polarity and the system's temperature. While they are generally insoluble in water, they show good solubility in a range of heated organic solvents, including alcohols, chlorinated hydrocarbons, and ketones. This technical guide summarizes the available solubility data, providing a valuable resource for solvent selection in pharmaceutical and chemical research. The outlined experimental protocol for solubility determination offers a standardized framework for researchers to generate precise, quantitative data tailored to their specific formulation needs, ensuring the development of stable, effective, and high-quality products.

References

- 1. A Complete Guide to Glycerol Monostearate (GMS) [cnchemsino.com]

- 2. nbinno.com [nbinno.com]

- 3. alphachem.biz [alphachem.biz]

- 4. Glyceryl Monostearate - CD Formulation [formulationbio.com]

- 5. Glycol Monostearate Online | Glycol Monostearate Manufacturer and Suppliers [scimplify.com]

- 6. zbruxing.com [zbruxing.com]

- 7. Buy Ethylene glycol monostearate | 9004-99-3 | >98% [smolecule.com]

- 8. alvina.uz [alvina.uz]

- 9. ETHYLENE GLYCOL MONOSTEARATE CAS#: 111-60-4 [m.chemicalbook.com]

- 10. Page loading... [guidechem.com]

- 11. echemi.com [echemi.com]

- 12. Glycol monostearate | C20H40O3 | CID 24762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chemiis.com [chemiis.com]

- 14. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 15. digicollections.net [digicollections.net]

- 16. Monostearin | C21H42O4 | CID 24699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Glycerol Monostearate BP Ph Eur EP Manufacturers, with SDS [mubychem.com]

- 18. chembk.com [chembk.com]

- 19. Glyceryl monostearate | 31566-31-1 [chemicalbook.com]

- 20. researchgate.net [researchgate.net]

- 21. achemtek.com [achemtek.com]

- 22. guidechem.com [guidechem.com]

- 23. chembk.com [chembk.com]

- 24. Propylene Glycol Monostearate | 1323-39-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 25. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Mechanism of Action of Glyceryl Monostearate as a Non-Ionic Emulsifier

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glyceryl monostearate (GMS) is a widely utilized non-ionic emulsifier in the pharmaceutical, cosmetic, and food industries. Its efficacy in stabilizing emulsions is attributed to its amphiphilic molecular structure, which facilitates the reduction of interfacial tension between immiscible phases. This technical guide provides a comprehensive overview of the mechanism of action of GMS, detailing its physicochemical properties, interfacial behavior, and the critical role of its polymorphic forms in emulsion stability. Furthermore, this guide presents a compilation of quantitative data and detailed experimental protocols for the characterization of GMS-stabilized emulsions, intended to serve as a valuable resource for researchers and professionals in formulation science and drug development.

Introduction

Glyceryl monostearate is the monoester of glycerol (B35011) and stearic acid.[1] Its structure, comprising a hydrophilic glycerol head and a lipophilic stearic acid tail, underpins its function as a surface-active agent.[2] This amphiphilic nature allows GMS to adsorb at the oil-water interface, thereby reducing the interfacial tension and facilitating the formation of stable emulsions.[3] The versatility of GMS extends beyond emulsification; it also functions as a stabilizer, thickener, emollient, and formulation aid in a variety of product types.[4]

Physicochemical Properties of Glyceryl Monostearate

The emulsifying performance of GMS is intrinsically linked to its physicochemical properties. Several grades of GMS are commercially available, each with distinct characteristics tailored for specific applications.

Table 1: Physicochemical Properties of Glyceryl Monostearate

| Property | Value / Range | Source(s) |

| Molecular Formula | C21H42O4 | [2] |

| Molecular Weight | 358.56 g/mol | - |

| Appearance | White to off-white waxy solid (flakes, beads, or powder) | [4] |

| HLB Value | 3.8 - 5.8 | - |

| Standard Grade | ~3.8 | - |

| Self-Emulsifying (SE) Grade | 5.5 - 5.8 | - |

| Melting Point | 55 - 65 °C | - |

| Solubility | Soluble in hot organic solvents (e.g., ethanol, mineral oil); dispersible in hot water. Insoluble in cold water. | [4] |

Mechanism of Action as a Non-Ionic Emulsifier

The primary mechanism by which GMS stabilizes emulsions is through the formation of a steric barrier at the oil-water interface. This process can be understood through the following key stages:

-

Adsorption at the Interface: Due to its amphiphilic nature, GMS molecules preferentially migrate to the oil-water interface. The hydrophilic glycerol head orients towards the aqueous phase, while the lipophilic stearoyl tail extends into the oil phase.[2]

-

Reduction of Interfacial Tension: The accumulation of GMS at the interface disrupts the cohesive forces between the molecules of the immiscible liquids, leading to a significant reduction in interfacial tension. This reduction in energy makes the formation of smaller droplets more favorable, leading to a finer and more stable emulsion.

-

Formation of a Protective Film: The adsorbed GMS molecules form a condensed film around the dispersed droplets. This film acts as a physical barrier, preventing the droplets from coalescing.

-

Influence of Polymorphism: GMS can exist in different crystalline forms, primarily the α-gel and β-phases, which significantly impact emulsion stability. The α-gel phase, a lamellar crystalline structure that can entrap large amounts of water, is crucial for forming stable and structured emulsions.[5][6] However, the α-gel phase is metastable and can transition to the more stable but less functional β-form, potentially leading to emulsion destabilization.[5] The stability of the α-gel phase can be influenced by factors such as the presence of co-emulsifiers and the cooling rate during preparation.[5]

Signaling Pathway and Molecular Interaction Diagram

The following diagram illustrates the orientation of GMS at the oil-water interface and the formation of the stabilizing lamellar structure.

Figure 1: Molecular orientation of Glyceryl Monostearate at the oil-water interface.

Quantitative Data on Emulsifying Performance

The effectiveness of GMS as an emulsifier can be quantified through various analytical techniques. The following tables summarize key performance data.

Table 2: Effect of Glyceryl Monostearate on Emulsion Properties

| GMS Concentration (% w/w) | Average Droplet Size (d, µm) | Zeta Potential (mV) | Reference(s) |

| 0 (Control) | > 10 (variable) | -15 to -25 | [7] |

| 1 | 2 - 5 | -25 to -35 | [8] |

| 2 | 1 - 3 | -30 to -40 | [8] |

| 5 | < 1 | -35 to -45 | [3] |

Note: The specific values can vary depending on the oil phase, processing conditions, and presence of other excipients.

Table 3: Interfacial Tension Reduction by Glyceryl Monostearate

| System | Interfacial Tension (mN/m) | Reference(s) |

| Oil-Water (without GMS) | ~ 25 - 35 | [9] |

| Oil-Water (with GMS) | < 10 | [9] |

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate characterization of GMS-stabilized emulsions.

Measurement of Interfacial Tension (Spinning Drop Tensiometry)

This method is particularly suitable for measuring low to ultra-low interfacial tensions.[10]

Objective: To quantify the reduction in interfacial tension at the oil-water interface upon the addition of GMS.

Materials and Equipment:

-

Spinning drop tensiometer

-

High-precision syringe pumps

-

Glass capillaries

-

Oil phase (e.g., medium-chain triglycerides)

-

Aqueous phase (e.g., purified water)

-

Glyceryl monostearate

Procedure:

-

Prepare solutions of GMS in the oil phase at various concentrations.

-

Fill the glass capillary of the tensiometer with the aqueous phase.

-

Inject a small droplet of the oil phase (containing GMS) into the center of the capillary.

-

Rotate the capillary at a constant high speed (e.g., 6000 rpm).[11]

-

Allow the system to equilibrate. The droplet will elongate due to centrifugal force.

-

Capture a high-resolution image of the elongated droplet.

-

Analyze the droplet shape using the instrument's software, which calculates the interfacial tension based on the Young-Laplace equation.[10]

-

Repeat the measurement for each GMS concentration.

Figure 2: Workflow for interfacial tension measurement using spinning drop tensiometry.

Particle Size Analysis (Laser Diffraction)

Laser diffraction is a widely used technique for determining the particle size distribution of emulsions.[12]

Objective: To measure the droplet size distribution of a GMS-stabilized emulsion.

Materials and Equipment:

-

Laser diffraction particle size analyzer

-

Dispersion unit (wet)

-

Emulsion sample

-

Dispersant (e.g., purified water)

Procedure:

-

Select an appropriate dispersant in which the emulsion droplets are insoluble.

-

Perform a background measurement with the clean dispersant.

-

Add the emulsion sample dropwise to the dispersant in the dispersion unit until an appropriate obscuration level is reached (typically 5-20%).[13]

-

Apply agitation and/or sonication as needed to ensure the sample is homogeneously dispersed and to break up any loose agglomerates.

-

Initiate the measurement. The instrument measures the angular distribution of scattered light and converts it into a particle size distribution using Mie or Fraunhofer theory.[14]

-

Record the volume-weighted mean diameter (D[6][15]) and other relevant size parameters (e.g., D10, D50, D90).

Figure 3: Workflow for particle size analysis using laser diffraction.

Rheological Characterization (Cone and Plate Rheometry)

Rheological measurements provide insights into the viscosity and viscoelastic properties of emulsions, which are critical for their stability and sensory attributes.[16]

Objective: To characterize the flow behavior and structural properties of a GMS-stabilized emulsion.

Materials and Equipment:

-

Rotational rheometer with a cone and plate geometry

-

Temperature control unit

-

Emulsion sample

Procedure:

-

Place an adequate amount of the emulsion sample onto the lower plate of the rheometer.

-

Lower the cone to the set gap distance.

-

Allow the sample to equilibrate to the desired temperature.

-

Flow Sweep: Perform a steady-state flow sweep by increasing the shear rate over a defined range (e.g., 0.1 to 100 s⁻¹) and measure the resulting shear stress. This provides the viscosity profile of the emulsion.

-

Oscillatory Sweep:

-

Amplitude Sweep: Perform a strain or stress sweep at a constant frequency to determine the linear viscoelastic region (LVER), where the storage modulus (G') and loss modulus (G'') are independent of the applied strain/stress.

-

Frequency Sweep: Perform a frequency sweep within the LVER to evaluate the dependence of G' and G'' on the frequency, providing information about the emulsion's structure.

-

Figure 4: Workflow for rheological characterization of an emulsion.

Emulsion Stability Assessment (Creaming Index)

The creaming index is a simple yet effective method to evaluate the long-term physical stability of an emulsion.[17]

Objective: To quantify the degree of phase separation in a GMS-stabilized emulsion over time.

Materials and Equipment:

-

Graduated cylinders or test tubes

-

Homogenizer

-

Controlled temperature storage (e.g., incubator)

Procedure:

-

Prepare the emulsion and homogenize it to ensure uniformity.

-

Transfer a known volume of the emulsion into a graduated cylinder.

-

Store the cylinder under controlled temperature conditions and protect it from agitation.

-

At regular time intervals (e.g., 24 hours, 7 days, 30 days), measure the height of the cream layer (Hc) that forms at the top and the total height of the emulsion (He).[15]

-

Calculate the creaming index (CI) using the following formula: CI (%) = (Hc / He) x 100[18]

-

A lower creaming index indicates higher emulsion stability.

Conclusion

Glyceryl monostearate is a highly effective and versatile non-ionic emulsifier. Its mechanism of action is centered on its amphiphilic nature, which enables it to reduce interfacial tension and form a stabilizing film at the oil-water interface. The stability of the α-gel polymorphic form of GMS is a critical factor in the formation of structured and highly stable emulsions. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for the development, characterization, and optimization of GMS-stabilized emulsions for a wide range of applications in the pharmaceutical and related industries. A thorough understanding and application of these principles and methods will enable scientists and researchers to formulate superior and more stable emulsified products.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Effect of process parameters on nanoemulsion droplet size and distribution in SPG membrane emulsification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Study on the effect of glycerol monostearate on the properties of sesame oil body-based aerated emulsions and related mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Internal and external factors affecting the stability of glycerol monostearate structured emulsions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Enzymatically produced acylglycerol and glycerin monostearate additives improved the characteristics of gelatin-stabilized omega-3 emulsions and microcapsules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Spinning drop tensiometer | KRÜSS Scientific [kruss-scientific.com]

- 11. dataphysics-instruments.com [dataphysics-instruments.com]

- 12. Laser diffraction for particle sizing | Anton Paar Wiki [wiki.anton-paar.com]

- 13. m.youtube.com [m.youtube.com]

- 14. pharmtech.com [pharmtech.com]

- 15. 2.7. Creaming Index (CI) of Emulsions [bio-protocol.org]

- 16. martests.com [martests.com]

- 17. Creaming Index [bio-protocol.org]

- 18. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Biocompatibility and Toxicity of Glycol Monostearate

Introduction

Glycol monostearate, and its related compounds such as propylene (B89431) glycol monostearate and glyceryl monostearate, are nonionic surfactants widely utilized across the cosmetic, pharmaceutical, and food industries. Their primary functions include acting as emulsifiers, opacifiers, viscosity modifiers, and stabilizers in a variety of formulations.[1] Glycol stearate (B1226849) is the ester of stearic acid and ethylene (B1197577) glycol.[2] Given their prevalence in personal care products that have frequent and prolonged contact with the body, as well as their use as pharmaceutical excipients and food additives, a thorough understanding of their biocompatibility and toxicological profile is essential for researchers and developers.

This guide provides a comprehensive overview of the existing scientific data on the biocompatibility and toxicity of glycol monostearate and its close analogues. It summarizes key quantitative data, details experimental methodologies from pivotal studies, and presents logical workflows and pathways through standardized diagrams.

Biocompatibility Profile

Glycol monostearate and its derivatives are generally considered biocompatible, a property that has led to their investigation and use in advanced biomedical applications, such as drug delivery systems and tissue engineering.

Cellular Viability and Tissue Engineering

Studies have demonstrated the potential of materials derived from these esters in supporting cell growth and viability. For instance, a biodegradable polyester (B1180765) polyol synthesized from glycerol (B35011) monostearate (GMS) was used to create polyurethane scaffolds. These scaffolds exhibited excellent support for cell proliferation. When tested with 3T3 mouse fibroblast cells, the scaffold showed a cell viability of 94% after one day.[3][4] In another test with MG63 human osteosarcoma cells, the viability was 107% after one day, indicating not only a lack of toxicity but also a favorable environment for cell growth.[3][4] This high degree of biocompatibility makes GMS-derived polymers promising candidates for soft and hard tissue engineering applications.[3][4] Furthermore, the inherent biocompatibility and degradability of glyceryl monostearate make it a suitable lipid matrix for solid lipid nanoparticles (SLNs), which are used as advanced drug delivery vehicles.[5][6]

Biocompatibility Data

| Compound | Cell Line | Assay | Result | Reference |

| Glycerol Monostearate-derived Polyurethane Scaffold | 3T3 Mouse Fibroblast | Cell Viability | 94% viability (Day 1) | [3][4] |

| Glycerol Monostearate-derived Polyurethane Scaffold | MG63 Human Osteosarcoma | Cell Viability | 107% viability (Day 1) | [3][4] |

Toxicological Assessment

The toxicological profile of glycol monostearate and related esters has been evaluated through numerous in vitro and in vivo studies. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that these ingredients are safe in the present practices of use and concentration in cosmetic products.[7][8]

Acute Toxicity

Acute toxicity studies, primarily via oral administration in animal models, indicate a very low order of acute toxicity.

| Compound | Species | Route | LD50 | Observations | Reference |

| Propylene Glycol Monostearate | Rat | Oral | ~25.8 g/kg | [9] | |

| Glycol Stearate / Distearate | Rat | Oral | >13 g/kg | Diarrhea, wet/oily coats, nasal hemorrhage at high doses. | [10] |

| Glyceryl Stearate | Not Specified | Oral | >5 g/kg | [11] |

Irritation and Sensitization

Dermal Irritation Across multiple animal and human studies, glycol monostearate and its analogues have demonstrated a low potential for dermal irritation.

-

Propylene Glycol Stearate: No significant skin irritation was observed in acute tests on rabbits. Clinical studies on humans showed no significant irritation at concentrations up to 55%.[9]

-

Glycol Stearate: Formulations containing 2-5% glycol stearate did not produce skin irritation in human studies.[1]

-

Glyceryl Stearate: When tested at full strength (100%) on rabbits, it was found to be non-irritating to mildly irritating.[12]

Eye Irritation Acute tests in rabbits with propylene glycol stearate showed no significant eye irritation.[9]

Skin Sensitization The potential to induce allergic contact dermatitis (sensitization) is low.

-

Propylene Glycol Stearate: Formulations with 2.5% were not found to be sensitizing in clinical tests.[9]

-

Glycol Stearate: Human studies using formulations with 2-5% glycol stearate reported no sensitization.[1] A Repeated Insult Patch Test (RIPT) on 125 human subjects using 50% glycol distearate showed no evidence of hypersensitivity.[1]

-

Glyceryl Stearate: In guinea pig studies, 0.1% glyceryl stearate did not induce sensitization.[12]

Subchronic Toxicity

Subchronic studies have not revealed significant toxicity. A 90-day dermal study in which a formulation containing 3% glycol stearate was applied to skin showed no toxic effects.[10] Similarly, subchronic oral and dermal studies with propylene glycol stearate produced no evidence of toxicity.[9]

Genotoxicity and Carcinogenicity

-

Genotoxicity: Propylene glycol monostearate tested negative in in vitro microbial mutagenicity assays.[9]

-

Carcinogenicity: Regulatory and research agencies have not classified these compounds as carcinogens. The American Conference of Governmental Industrial Hygienists (ACGIH) classifies stearates (excluding those of toxic metals) as A4, "Not classifiable as a human carcinogen".[7] No component of ethylene glycol monostearate is identified as a carcinogen by IARC, ACGIH, NTP, or OSHA.[13]

Reproductive and Developmental Toxicity

While generally considered safe, one study highlighted a potential interaction. Research showed that glycerin monostearate (GMS) could aggravate the male reproductive toxicity caused by the phthalate (B1215562) DEHP in rats.[14] Co-administration of GMS and DEHP resulted in a more significant reduction in serum testosterone (B1683101) levels compared to DEHP alone.[14][15] This suggests that GMS may influence the metabolism or toxicokinetics of co-administered substances.

Toxicokinetics: Absorption, Metabolism, and Excretion

Studies using ¹⁴C-labeled propylene glycol stearate indicate that it is readily metabolized after ingestion.[9] Polyoxyethylene monostearate, a related compound, is hydrolyzed in the intestine. The resulting fatty acid is absorbed and metabolized through normal pathways, while the polyoxyethylene portion is absorbed and then excreted unchanged in the urine.[7]

Regulatory Status

-

Cosmetic Ingredient Review (CIR): The CIR Expert Panel has repeatedly affirmed the safety of glycol stearate, propylene glycol stearate, and their self-emulsifying (SE) versions for use in cosmetics, based on the available scientific data.[1][9]

-

U.S. Food and Drug Administration (FDA): Glyceryl monostearate is listed as Generally Recognized as Safe (GRAS) for use in food.[11][16] Propylene glycol monostearate is also approved as a food additive under 21 CFR 175.105.[8][17]

Experimental Protocols and Methodologies

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are descriptions of standard protocols used to evaluate the safety of compounds like glycol monostearate.

In Vitro Cytotoxicity Testing

Cytotoxicity assays are foundational for biocompatibility screening. They assess a material's potential to cause cell death or damage.

-

Protocol: MEM Elution Test (ISO 10993-5)

-

Extraction: The test material (e.g., glycol monostearate) is incubated in a serum-supplemented mammalian cell culture medium (e.g., MEM) at 37°C for a defined period (typically 24-72 hours) to create an extract.

-

Cell Culture: A monolayer of L-929 mouse fibroblast cells is cultured to near confluence in 96-well plates.

-

Exposure: The culture medium is replaced with the prepared extract. Both undiluted and serially diluted extracts are tested. Positive (e.g., organotin-stabilized PVC) and negative (e.g., high-density polyethylene) controls are run in parallel.

-

Incubation: The cells are incubated in the extract for 48 hours at 37°C in a humidified CO₂ incubator.

-

Evaluation (Qualitative): The cells are observed under a microscope to assess their morphology and the degree of lysis. A reactivity grade is assigned on a scale of 0 (no reactivity) to 4 (severe reactivity). A score of ≤ 2 is considered a passing result.[18]

-

Evaluation (Quantitative): Cell viability is measured using a quantitative assay, such as the MTT or XTT assay. These colorimetric assays measure the metabolic activity of the cells, which correlates with the number of viable cells. A result of ≥ 70% viability is considered passing.[18]

-

Caption: General workflow for in vitro cytotoxicity testing via the MEM Elution method.

In Vivo Dermal Irritation & Sensitization Testing

These tests evaluate the potential of a substance to cause local skin reactions upon single or repeated exposure.

-

Protocol: Rabbit Dermal Irritation (OECD 404)

-

Animal Model: Healthy young adult albino rabbits are used. The fur on the back of each animal is clipped.

-

Application: A 0.5 g or 0.5 mL sample of the test substance is applied to a small area (~6 cm²) of the clipped skin and covered with a gauze patch.

-

Exposure: The patch is held in place with tape for a 4-hour exposure period.

-

Observation: After patch removal, the skin is observed for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours. Reactions are scored using a standardized scale (e.g., Draize scale).

-

-

Protocol: Guinea Pig Sensitization - Buehler Test (OECD 406)

-

Animal Model: Young adult guinea pigs are used.

-

Induction Phase: The test substance is applied topically under an occlusive patch to a clipped area of the flank. This is repeated 3 times a week for 3 weeks.

-

Rest Period: A 2-week rest period follows the final induction exposure, allowing for the development of an immune response if the substance is a sensitizer.

-

Challenge Phase: A single patch application of the test substance is made to a previously untreated site.

-

Evaluation: The challenge site is observed at 24 and 48 hours for signs of an allergic reaction (erythema, edema). The incidence and severity of the reactions in the test group are compared to a control group.

-

Caption: Workflow for in vivo dermal irritation and sensitization testing.

Signaling Pathway Interactions

While glycol monostearate is not known to directly target specific signaling pathways, its physicochemical properties can influence biological systems, particularly in the context of co-exposure to other agents. The study on GMS and DEHP provides an example of such an interaction affecting reproductive health pathways.

-

Mechanism of Interaction (GMS + DEHP): The study observed that GMS exacerbated DEHP-induced reproductive toxicity. This was associated with a significant downregulation of P-glycoprotein (P-gp) in the testis. P-gp is an efflux transporter that removes toxins from cells. Its inhibition by GMS could lead to increased intracellular accumulation of DEHP, amplifying its toxic effects. Additionally, key cell cycle regulators (Chk1, Cdc2, CDK2) were further downregulated in the co-exposure group, suggesting a disruption of testicular cell proliferation and spermatogenesis.[14]

Caption: Postulated interaction pathway of GMS and DEHP in male reproductive toxicity.

References

- 1. View Attachment [cir-reports.cir-safety.org]

- 2. Glycol stearate - Wikipedia [en.wikipedia.org]

- 3. "Biocompatible Polyurethane Scaffolds Prepared from Glycerol Monosteara" by Wei Seng Ng, Choy Sin Lee et al. [knova.um.edu.my]

- 4. Biocompatible Polyurethane Scaffolds Prepared from Glycerol Monostearate-Derived Polyester Polyol (Journal Article) | OSTI.GOV [osti.gov]

- 5. researchgate.net [researchgate.net]

- 6. pharmaexcipients.com [pharmaexcipients.com]

- 7. Glycol monostearate | C20H40O3 | CID 24762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Propylene Glycol Monostearate | C21H42O3 | CID 14878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. View Attachment [cir-reports.cir-safety.org]

- 10. cir-safety.org [cir-safety.org]

- 11. cir-safety.org [cir-safety.org]

- 12. cir-safety.org [cir-safety.org]

- 13. scipoly.com [scipoly.com]

- 14. Glycerin Monostearate Aggravates Male Reproductive Toxicity Caused by Di(2-ethylhexyl) Phthalate in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Food Emulsifier Glycerin Monostearate Increases Internal Exposure Levels of Six Priority Controlled Phthalate Esters and Exacerbates Their Male Reproductive Toxicities in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. hfpappexternal.fda.gov [hfpappexternal.fda.gov]

- 17. Inventory of Food Contact Substances Listed in 21 CFR [hfpappexternal.fda.gov]

- 18. nelsonlabs.com [nelsonlabs.com]

A Comparative Analysis of Ethylene Glycol Monostearate and Propylene Glycol Monostearate for Pharmaceutical Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylene Glycol Monostearate (EGMS) and Propylene (B89431) Glycol Monostearate (PGMS) are nonionic surfactants widely employed as emulsifiers, stabilizers, and consistency-enhancing agents in a multitude of pharmaceutical and cosmetic formulations. Their selection in a drug delivery system is contingent upon their distinct physicochemical properties which influence the stability, bioavailability, and sensory attributes of the final product. This technical guide provides a comprehensive comparison of EGMS and PGMS, detailing their chemical structures, physical properties, and functional characteristics. Furthermore, it outlines key experimental protocols for their characterization and discusses their mechanisms of action in formulation science.

Introduction

The successful formulation of a drug product relies heavily on the judicious selection of excipients. These inactive ingredients play a pivotal role in ensuring the stability, efficacy, and patient acceptability of the final dosage form. Among the vast array of available excipients, fatty acid esters of glycols, such as Ethylene Glycol Monostearate (EGMS) and Propylene Glycol Monostearate (PGMS), are of significant interest to formulation scientists.

Both EGMS and PGMS are esters formed from the reaction of a glycol (ethylene glycol or propylene glycol) with stearic acid, a long-chain saturated fatty acid.[1][2] This amphiphilic structure, comprising a hydrophilic glycol head and a lipophilic stearic acid tail, imparts surfactant properties, enabling them to stabilize oil-in-water (O/W) and water-in-oil (W/O) emulsions. While structurally similar, the subtle difference in their glycol moiety—an ethyl group in EGMS versus a propyl group in PGMS—leads to notable variations in their physicochemical properties and, consequently, their functional performance in pharmaceutical systems.

This guide aims to provide a detailed comparative analysis of EGMS and PGMS to aid researchers and drug development professionals in making informed decisions for their formulation needs.

Physicochemical Properties: A Comparative Overview

The fundamental characteristics of EGMS and PGMS are summarized in the tables below, offering a clear side-by-side comparison of their key properties.

Table 1: General and Chemical Properties

| Property | Ethylene Glycol Monostearate (EGMS) | Propylene Glycol Monostearate (PGMS) |

| Chemical Name | 2-Hydroxyethyl octadecanoate[1] | 2-Hydroxypropyl octadecanoate[3] |

| CAS Number | 111-60-4[4][5][6] | 1323-39-3[2][3][7] |

| Molecular Formula | C₂₀H₄₀O₃[1][4][5] | C₂₁H₄₂O₃[3][7] |

| Molecular Weight | 328.53 g/mol [4][5][8] | 342.56 g/mol [7] |

| Appearance | White to off-white waxy solid or flakes[4][9] | White to light yellow waxy solid, flakes, or powder[2][10] |

| Odor | Mild, characteristic fatty/waxy odor[4][9] | Mild, characteristic fatty/greasy odor[2][11] |

Table 2: Physical and Functional Properties

| Property | Ethylene Glycol Monostearate (EGMS) | Propylene Glycol Monostearate (PGMS) |

| Melting Point (°C) | 55 - 60[1][5][9][12] | 35 - 45[2][7] |

| Boiling Point (°C) | > 400[12] | 196 (at 91 mmHg)[2][13] |

| Density (g/cm³) | ~0.96 (at 25°C)[9] | ~0.88 - 0.95 (at 25°C)[2] |

| Solubility | Insoluble in water; soluble in oils, hot alcohols, and organic solvents.[4][14] | Insoluble in water; soluble in ethanol (B145695) and other organic solvents.[2][3][10] |

| HLB Value | 2.0 - 2.9[8][15][16] | 3.4 - 3.8[2][17] |

| Acid Value (mg KOH/g) | ≤ 5[8][9] | ≤ 4[18] |

| Saponification Value (mg KOH/g) | 180 - 188[9] | 155 - 165[18] |

| Iodine Value | ≤ 2[9] | ≤ 3 |

Experimental Protocols for Characterization